molecular formula C18H20N4O4S2 B3001276 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-86-5

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B3001276
CAS No.: 868972-86-5
M. Wt: 420.5
InChI Key: OSVQKIIPOPUJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a 1,3,4-thiadiazole core, a structure known for its diverse biological activities, linked to a benzo[1,3]dioxole unit via a thioglycolic acid bridge and further functionalized with a cyclohexanecarboxamide group. The integration of these distinct pharmacophores suggests potential for multi-targeting applications. Researchers are exploring this compound primarily within the context of drug discovery, with initial investigations focusing on its enzyme inhibitory properties and potential efficacy in cellular models. Its complex structure makes it a valuable intermediate for the synthesis of more specialized chemical libraries aimed at probing specific biological pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVQKIIPOPUJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzo[d][1,3]dioxole moiety with thiadiazole and cyclohexanecarboxamide structures. The synthetic pathway often includes:

  • Formation of the benzo[d][1,3]dioxole derivative : This is achieved through reactions involving phenolic compounds and appropriate reagents.
  • Thiadiazole ring formation : The introduction of the thiadiazole moiety is typically conducted via cyclization reactions involving hydrazine derivatives.
  • Final assembly : The final product is obtained through coupling reactions that link the cyclohexanecarboxamide to the thiadiazole derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole and thiadiazole moieties. For instance:

  • Cytotoxicity Assays : A compound similar to N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values ranged from 1.54 µM to 4.52 µM, indicating a strong antiproliferative effect compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanisms of Action : The anticancer mechanisms were investigated through several assays:
    • EGFR Inhibition : The compound was found to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
    • Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induced apoptosis in cancer cells via mitochondrial pathways, as evidenced by alterations in Bax and Bcl-2 protein levels .

Antimicrobial Activity

Compounds containing the thiadiazole moiety have also been reported to exhibit antimicrobial properties. Studies have shown that derivatives of 1,3,4-thiadiazole possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Case Studies

Several case studies have been documented regarding the biological evaluation of similar compounds:

  • Study on Thiourea Derivatives : Research focused on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives showed promising anticancer activity with low toxicity towards normal cell lines. These compounds exhibited selective cytotoxicity against cancer cells while sparing healthy cells .
  • Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer efficacy. Notably, some compounds displayed IC50 values comparable to established anticancer drugs while demonstrating lower toxicity profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Substituent Variations on the Thiadiazole Core

A. Alkyl/Aryl Thioether Derivatives

  • Compound 4a : 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (C₁₀H₉N₃OS₂) features a methylthio (-SMe) group at position 5 and a phenylcarboxamide at position 2. It demonstrated anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL) .
  • Compound 7a-7l : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit piperidinylethylthio substituents. These compounds showed acetylcholinesterase inhibitory activity, with IC₅₀ values ranging from 0.8–3.2 µM .

B. Cyclohexanecarboxamide vs. Aromatic Carboxamides

  • Target Compound : The cyclohexanecarboxamide group increases lipophilicity (logP ~3.5 predicted) compared to benzamide derivatives. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Compound 78 () : Features a benzo[d][1,3]dioxol-5-ylcyclopropanecarboxamide group but lacks the thioether linkage. Its synthesis involves HATU-mediated coupling, similar to the target compound’s likely route .
Heterocyclic Modifications
  • N-(5-((2-(Cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: Replaces benzo[d][1,3]dioxol with cyclopentylamino and thiophene groups. The thiophene’s electron-deficient nature may alter binding interactions compared to the electron-rich benzo[d][1,3]dioxol .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position 5) Carboxamide (Position 2) Biological Activity Reference
Target Compound C₁₉H₂₂N₄O₄S₂ -SCH₂CONH(benzo[d][1,3]dioxol-5-yl) Cyclohexanecarboxamide Not reported (Predicted enzyme inhibition)
4a C₁₀H₉N₃OS₂ -SMe Phenylcarboxamide Anticancer (HepG-2: IC₅₀ ~1.6 µg/mL)
7a (Piperidinyl derivative) C₁₅H₁₈N₄OS₂ -S-(2-piperidin-1-ylethyl) Benzamide Acetylcholinesterase inhibition (IC₅₀ ~0.8 µM)
Compound 78 C₂₈H₂₄N₄O₅S₂ 4-(3-Methoxyphenyl)-5-(4-(methylthio)benzoyl) Benzo[d][1,3]dioxol-5-ylcyclopropane Not reported (Structural analogue)

Structure-Activity Relationships (SAR)

  • Electron-Rich Aromatic Groups : The benzo[d][1,3]dioxol moiety may enhance binding to enzymes with aromatic pockets (e.g., acetylcholinesterase or kinases) compared to alkylthio groups .
  • Cyclohexane vs. Phenyl : The cyclohexane group’s rigidity and hydrophobicity could improve metabolic stability but reduce solubility, impacting bioavailability .
  • Thioether Linkage : The -S- bridge in the target compound may confer flexibility, allowing optimal positioning of substituents for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.